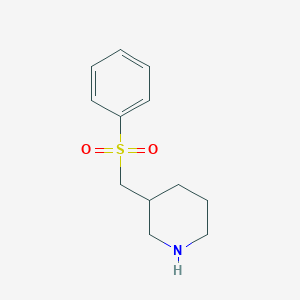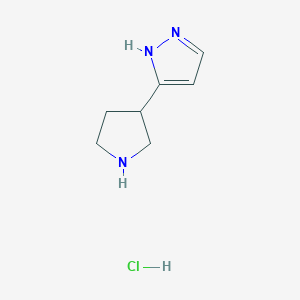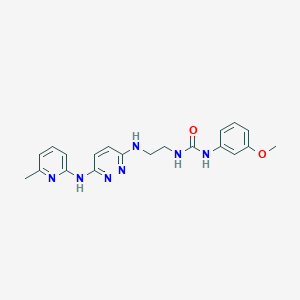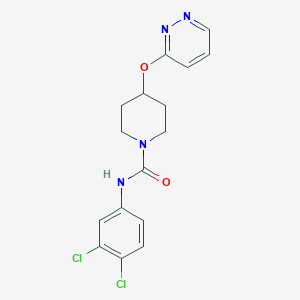
N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), a protein that is highly expressed in activated microglia and astrocytes in the brain.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction with CB1 Cannabinoid Receptor
N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, researchers have identified distinct conformations of this compound and its role in binding to the CB1 receptor. This interaction is crucial for understanding the molecular pharmacology of cannabinoid receptors and the development of receptor ligands (Shim et al., 2002).
Structure-Activity Relationships
Investigations into the structure-activity relationships of pyrazole derivatives related to this compound have been conducted. These studies are aimed at understanding the structural requirements for potent antagonistic activity at the cannabinoid CB1 receptor, which can inform the development of new pharmacological agents (Lan et al., 1999).
Radioligand Binding Analyses
The compound has been used in radioligand binding analyses to study its interaction with cannabinoid receptors. This research is essential for developing diagnostic tools and understanding receptor-ligand interactions in various physiological and pathological conditions (Gatley et al., 1996).
Synthesis and Biological Activity
Studies on the synthesis and biological activity of related compounds, including those with selenium, have been conducted. These compounds demonstrate a range of activities, including antioxidant and antimicrobial effects, highlighting the diverse potential applications of this class of compounds (Khalifa et al., 2015).
Synthesis Processes
Research has also focused on developing scalable and facile synthesis processes for related compounds, which is crucial for their practical application in scientific research and potential therapeutic use (Wei et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-13-4-3-11(10-14(13)18)20-16(23)22-8-5-12(6-9-22)24-15-2-1-7-19-21-15/h1-4,7,10,12H,5-6,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJDADLUTGLBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986241.png)
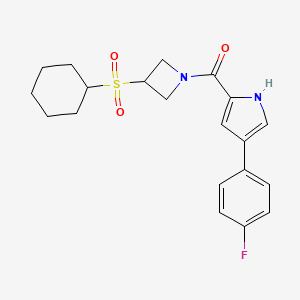
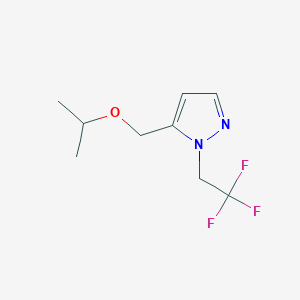
![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)
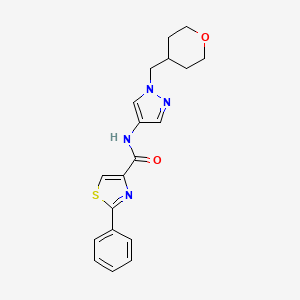
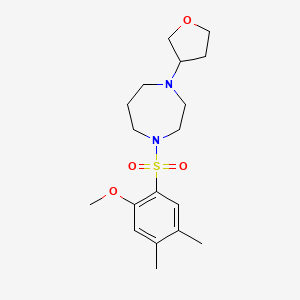
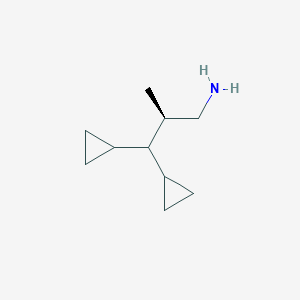
![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)

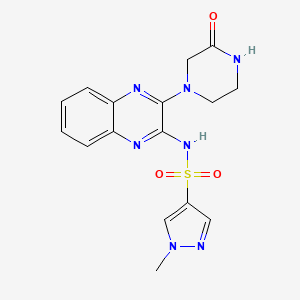
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)
